molecular formula C11H10FN3O3S B3014511 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1798526-73-4

4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B3014511
CAS No.: 1798526-73-4
M. Wt: 283.28
InChI Key: HNNLTOYQJBGNOH-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position and a 2-methoxypyrimidin-5-yl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₁H₁₀FN₃O₃S, with a molecular weight of 307.28 g/mol (calculated from HRMS data in ).

Properties

IUPAC Name

4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-8(12)3-5-10/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNLTOYQJBGNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis units can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties References
4-Fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide C₁₁H₁₀FN₃O₃S 307.28 2-Methoxy-pyrimidine, para-F High solubility in DMSO; ¹³C NMR δ 162.1 (C-F)
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide C₁₂H₉BrF₂N₂O₃S 434.23 Bromo-pyridine, 2,4-diF-benzene 91% yield via pyridine-mediated synthesis
4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide C₁₂H₉FN₂O₄S 296.28 Nitrophenyl, para-F Planar crystal structure; H-bonding
(R)-4-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide derivative C₁₉H₂₀F₄N₂O₄S 464.44 Trifluoroethoxy-phenoxy, pyrrolidine α₁A/α₁D antagonist; IC₅₀ = 12 nM

Key Findings and Implications

  • Electronic Effects : Fluorine and methoxy groups fine-tune electron density, impacting reactivity and binding (e.g., fluorine’s electronegativity enhances sulfonamide acidity).
  • Steric and Solubility Profiles : Bulky substituents (e.g., 4-methylbenzyloxy in ) reduce aqueous solubility but improve lipid bilayer penetration.
  • Biological Activity : Pyrrolidine and trifluoroethoxy derivatives () show targeted receptor interactions, underscoring the role of nitrogen heterocycles in drug design.

Biological Activity

4-Fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Fluorine Atom : Enhances lipophilicity and may affect binding interactions.
  • Methoxypyrimidine Moiety : Contributes to the compound's biological activity through hydrogen bonding and electronic effects.
  • Benzenesulfonamide Group : Known for its broad-spectrum antimicrobial properties.

The biological activity of this compound primarily involves inhibition of specific enzymes and receptors. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), interfering with folate synthesis in bacteria, which is critical for their growth and replication. Additionally, the compound may exhibit inhibitory effects on certain kinases, as observed in related studies involving similar structures.

Antimicrobial Activity

Research has demonstrated that sulfonamides possess notable antimicrobial properties. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. The presence of the methoxypyrimidine moiety may enhance this activity by improving binding affinity to the target enzyme.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, compounds containing pyrimidine rings have shown selective inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

  • Inhibition of Kinases : A study evaluated the effects of various benzenesulfonamides on kinase activity. The findings suggested that modifications in the pyrimidine ring significantly influenced the potency against specific kinases, leading to potential therapeutic applications in cancer treatment .
  • Antimicrobial Screening : In a screening assay against a panel of bacterial strains, this compound demonstrated effective antibacterial activity comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components:

Structural FeatureImpact on Activity
Fluorine SubstitutionIncreases lipophilicity and enhances binding
Methoxy GroupImproves solubility and potential interactions
Sulfonamide GroupCritical for antimicrobial action

Q & A

Q. What are the established synthetic routes for 4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, and what are the critical intermediates?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine ring. A common approach includes:

  • Step 1 : Introduction of the methoxy group at the 2-position of pyrimidine via nucleophilic substitution under alkaline conditions.
  • Step 2 : Sulfonamide bond formation between the fluorobenzene sulfonyl chloride and the 5-amino group of 2-methoxypyrimidine, using a base like triethylamine in anhydrous dichloromethane . Key intermediates include 5-amino-2-methoxypyrimidine and 4-fluorobenzenesulfonyl chloride , with purity monitored via HPLC or TLC.

Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related sulfonamide-pyrimidine derivatives:

  • Crystal system : Triclinic (P1 space group) with unit cell parameters: a = 13.608 Å, b = 14.566 Å, c = 14.750 Å, α = 74.44°, β = 69.08°, γ = 62.58° .
  • Key interactions : Hydrogen bonds between sulfonamide oxygen and pyrimidine nitrogen stabilize the conformation . Complementary techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) validate molecular identity.

Q. What are the primary applications of this compound in medicinal chemistry?

While direct data on this compound is limited, structurally analogous sulfonamide-pyrimidine hybrids exhibit:

  • Antimicrobial activity : Inhibition of bacterial phosphopantetheinyl transferase (PPTase), critical for fatty acid synthesis .
  • Kinase inhibition : Potential targeting of tyrosine kinases due to sulfonamide’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yield and purity?

Integrated computational-experimental workflows, such as those from ICReDD , leverage:

  • Quantum chemical calculations : To model transition states and identify energy barriers in sulfonamide bond formation.
  • Machine learning : To predict optimal solvent/base combinations (e.g., DMF vs. THF) and reaction temperatures . Case studies show a 20–30% yield improvement when combining density functional theory (DFT) with high-throughput screening .

Q. What strategies resolve contradictory bioactivity data across different assay models?

Discrepancies in IC50_{50} values (e.g., bacterial vs. mammalian cell assays) may arise from:

  • Membrane permeability differences : LogP calculations (e.g., >3.0 for enhanced lipophilicity) guide structural modifications like fluorination .
  • Off-target effects : Proteome-wide docking studies (using AutoDock Vina) identify unintended targets, requiring selectivity assays (e.g., kinase profiling panels) .

Q. How does substituent variation on the pyrimidine ring affect pharmacological properties?

Systematic SAR studies reveal:

  • 2-Methoxy group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
  • 5-Fluoro substitution : Increases electronegativity, improving target binding affinity by 2–3-fold compared to chloro analogs . Data from PubChem analogs suggest ED50_{50} values correlate with Hammett sigma constants (σ ≈ 0.78 for fluoro) .

Q. What advanced techniques validate the compound’s mode of action in enzyme inhibition?

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to PPTase enzymes.
  • X-ray crystallography : Resolves ligand-enzyme complexes, identifying critical residues (e.g., Arg156 in PPTase) for sulfonamide interaction . Contradictory kinetic data (e.g., noncompetitive vs. uncompetitive inhibition) are resolved via steady-state enzyme kinetics (Lineweaver-Burk plots) .

Methodological Guidance

Q. How to troubleshoot low yields in the final sulfonamide coupling step?

  • Purify intermediates : Recrystallize 5-amino-2-methoxypyrimidine to >98% purity to avoid side reactions.
  • Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to pyrimidine amine to minimize unreacted starting material .
  • Monitor reaction progress : In-situ FTIR tracks sulfonamide bond formation (S=O stretch at 1350–1300 cm1^{-1}) .

Q. What analytical workflows ensure batch-to-batch consistency in industrial-scale synthesis?

  • Quality control (QC) protocols :
  • HPLC : Retention time ±0.1 min (C18 column, acetonitrile/water gradient).
  • Elemental analysis : %C, %H, %N within ±0.3% of theoretical values.
    • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy for critical quality attributes (CQAs) .

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